2-Aminoacetophenone

Vue d'ensemble

Description

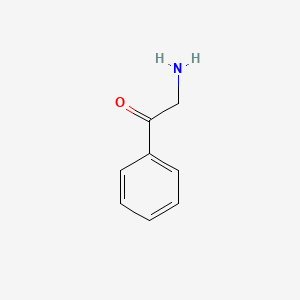

2-Aminoacetophenone, also known as 2-amino-1-phenylethanone, is an organic compound with the molecular formula C8H9NO. It is a yellow oil or crystalline solid that is soluble in ethanol and ether but only slightly soluble in water. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminoacetophenone can be synthesized through several methods. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol. The reaction mixture is then treated with hydrochloric acid to yield phenacylamine hydrochloride .

Industrial Production Methods: Industrial production of phenacylamine typically involves the nitration of benzene to form nitrobenzene, which is then reduced to phenylamine. The phenylamine is subsequently converted to phenacylamine through various chemical reactions, including the use of reducing agents and catalysts .

Analyse Des Réactions Chimiques

Reactivity and Mechanisms

2-Aminoacetophenone exhibits various reactivity patterns:

-

Cyclization Reactions : The compound can participate in cyclization reactions leading to the formation of heterocyclic compounds such as isatin derivatives. This transformation highlights its potential as a precursor in synthesizing more complex structures .

-

Oxidative Stress Induction : Research indicates that this compound induces oxidative stress in biological systems, leading to apoptosis in skeletal muscle cells. This effect is mediated through increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

Biological Interactions

The compound's interactions with biological systems have been extensively studied:

-

Quorum Sensing : In Pseudomonas aeruginosa, this compound acts as a quorum-sensing signal that modulates immune responses in host organisms. It influences macrophage metabolism by reducing pyruvate transport into mitochondria, thereby decreasing ATP production and promoting immune tolerance during infection .

-

Skeletal Muscle Dysfunction : The oxidative stress induced by this compound has been linked to muscle dysfunction, suggesting that it may play a role in chronic infections by impairing mitochondrial function and promoting apoptosis .

Chromatographic Data for this compound

| Compound | Retention Time (min) | First Transition (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 9.37 | 135 → 120 | 12 |

| Kynurenamine | - | - | - |

Applications De Recherche Scientifique

Analytical Chemistry

2-AAP is frequently employed as a marker compound in analytical chemistry, particularly in the analysis of wine quality:

- Aroma Compound Analysis : 2-AAP is identified as a key aroma compound responsible for atypical aging in white wines. Studies have shown that its concentration can be influenced by various factors, including the addition of antioxidants and metal ions during winemaking processes. For instance, research demonstrated that the addition of glutathione significantly reduced 2-AAP levels, indicating its role in stabilizing wine quality .

| Parameter | Control | With GSH | With Metal Ions |

|---|---|---|---|

| 2-AAP Concentration (µg/L) | 8.7 ± 5.5 | 0.3 ± 0.3 | 4.2 ± 2.4 |

Food Science

In food science, 2-AAP is studied for its sensory impact on various food products:

- Flavor Profile : It contributes to the flavor profile of roasted meats and seafood, where it imparts a marine-like aroma. Understanding its sensory properties helps in developing products with desirable flavors .

Medicinal Chemistry

Research indicates potential therapeutic uses for 2-AAP:

Environmental Chemistry

2-AAP has been studied for its environmental impact:

- Pollution Indicator : As a metabolite produced by certain bacteria, it serves as an indicator of microbial activity in environmental samples. Its detection can help assess pollution levels and the health of aquatic ecosystems .

Case Study 1: Wine Quality Assessment

In a study examining the influence of antioxidants on wine quality, researchers found that wines treated with antioxidants showed significantly lower levels of 2-AAP compared to controls. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify 2-AAP levels across different treatments.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various aromatic compounds included 2-AAP among others. The results indicated that while it exhibited moderate activity against Pseudomonas aeruginosa, further research is needed to fully understand its mechanism and efficacy.

Mécanisme D'action

2-Aminoacetophenone exerts its effects through various molecular targets and pathways. It can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s mechanism of action often involves the inhibition of specific enzymes or receptors, leading to altered biochemical pathways and physiological responses .

Comparaison Avec Des Composés Similaires

2-Aminoacetophenone is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Phenylethylamine: A related compound with a similar structure but different reactivity and applications.

Aniline: Another aromatic amine with distinct chemical properties and uses.

Benzylamine: A compound with a similar amine group but different substituents on the benzene ring .

This compound stands out due to its versatility in chemical reactions and its broad range of applications in various fields.

Activité Biologique

2-Aminoacetophenone (2-AA) is a small molecule that has garnered attention due to its significant biological activities, particularly in the context of microbial interactions and host-pathogen dynamics. This article explores the biological activity of 2-AA, focusing on its effects on cellular mechanisms, its role in bacterial virulence, and its implications in chronic infections.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula . Its structure consists of an acetophenone moiety with an amino group at the second position, which influences its reactivity and biological interactions.

Oxidative Stress and Apoptosis

Research indicates that 2-AA disrupts mitochondrial functions by inducing oxidative stress, leading to apoptosis in various cell types, particularly skeletal muscle cells. A study demonstrated that exposure to 2-AA resulted in the upregulation of genes involved in apoptosis signaling pathways and the downregulation of mitochondrial membrane potential. This indicates a direct link between 2-AA exposure and mitochondrial dysfunction, which can compromise normal muscle function and promote chronic infection states .

Quorum Sensing and Bacterial Persistence

2-AA is produced by the pathogen Pseudomonas aeruginosa as a quorum-sensing signaling molecule. It plays a crucial role in mediating bacterial virulence by enhancing the pathogen's ability to persist within host tissues. Specifically, 2-AA has been shown to impair macrophage function by reducing autophagic activity and altering lipid metabolism, thereby facilitating bacterial survival against immune responses . The dysregulation of autophagy and lipid metabolism due to 2-AA has been associated with chromatin modifications that promote long-term bacterial persistence .

Skeletal Muscle Dysfunction

In a murine model, treatment with 2-AA led to significant changes in gene expression related to oxidative stress and apoptosis in skeletal muscle tissues. The study utilized high-resolution magic-angle-spinning (HRMAS) proton nuclear magnetic resonance (NMR) spectroscopy to observe metabolic alterations indicative of mitochondrial dysfunction .

| Parameter | Control Group | 2-AA Treatment Group |

|---|---|---|

| Mitochondrial Membrane Potential | Normal | Reduced |

| ROS Levels | Baseline | Elevated |

| Apoptosis Signaling Genes | Low Expression | High Expression |

This table summarizes key findings from the study, highlighting how 2-AA treatment leads to detrimental changes in muscle cell function.

Immune Response Modulation

Another study explored how 2-AA affects immune cells, particularly macrophages. It was found that 2-AA reduces cytokine production through epigenetic reprogramming involving histone deacetylase 1 (HDAC1). This alteration hampers the macrophages' ability to clear P. aeruginosa, contributing to persistent infections .

Implications for Chronic Infections

The biological activity of 2-AA suggests its dual role as both a pathogenic factor and a modulator of host responses. By promoting oxidative stress and apoptosis while simultaneously dampening immune responses, 2-AA may facilitate chronic infections caused by Pseudomonas aeruginosa. Understanding these mechanisms provides insight into potential therapeutic targets for managing infections associated with this pathogen.

Propriétés

IUPAC Name |

2-amino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOJEGTZCTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5468-37-1 (mono-hydrochloride) | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80210206 | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-89-8 | |

| Record name | 2-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.